Tert-butyl 6-chlorohexanoate

SN2 kinetics leaving-group ability bond dissociation energy

Tert‑butyl 6‑chlorohexanoate (CAS 147503‑75‑1, C10H19ClO2, MW 206.71) is a chloroalkanoate ester featuring a six‑carbon linear backbone capped by a chlorine atom and a sterically demanding tert‑butyl ester group. This combination confers a unique balance of electrophilic reactivity and acid‑labile protecting‑group functionality, making the compound a key intermediate in PROTAC linker construction, polymer modification, and asymmetric synthesis of statin precursors.

Molecular Formula C10H19ClO2
Molecular Weight 206.71 g/mol
Cat. No. B12979551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-chlorohexanoate
Molecular FormulaC10H19ClO2
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCl
InChIInChI=1S/C10H19ClO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
InChIKeyQOSXJUXHGWVHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 6-chlorohexanoate – Molecular Identity and Baseline Characteristics for Procurement Decisions


Tert‑butyl 6‑chlorohexanoate (CAS 147503‑75‑1, C10H19ClO2, MW 206.71) is a chloroalkanoate ester featuring a six‑carbon linear backbone capped by a chlorine atom and a sterically demanding tert‑butyl ester group . This combination confers a unique balance of electrophilic reactivity and acid‑labile protecting‑group functionality, making the compound a key intermediate in PROTAC linker construction, polymer modification, and asymmetric synthesis of statin precursors [1].

Chloro leaving group enables controlled SN2 reactivity for multi-step synthesis.
tert-Butyl ester provides acid-labile protection for orthogonal deprotection strategies.
Reported for PROTAC linker construction, polymer modification, and statin precursor synthesis.

Why Generic Substitution of Tert-butyl 6-chlorohexanoate with Halogen or Ester Analogs Fails


Although tert‑butyl 6‑chlorohexanoate shares a common carbon skeleton with its bromo, iodo, methyl‑ester, and free‑acid analogs, each residue decisively alters the compound’s electrophilicity, leaving‑group aptitude, and hydrolytic stability [1]. The chlorine atom offers a stereoelectronically tuned leaving group that is less reactive than bromine or iodine, enabling tighter kinetic control in nucleophilic substitutions, while the tert‑butyl ester imparts acid‑selective deprotection that is absent in methyl or ethyl esters [2]. Consequently, substituting any analog without accounting for these quantifiable reactivity and stability differences results in failed couplings, unwanted deprotection, or lower synthetic yields.

Bromo analog: higher leaving-group reactivity may reduce kinetic control in substitution steps.
Iodo analog: lower thermal and photochemical stability may increase decomposition risk.
Methyl ester analog: lacks acid-selective deprotection, limiting orthogonal synthesis strategies.

Quantitative Differentiation of Tert-butyl 6-chlorohexanoate from Closest Analogs – Evidence for Scientific Selection


Lower Leaving‑Group Reactivity vs. tert‑butyl 6‑bromohexanoate Enhances Reaction Control

Comparison of carbon–halogen bond dissociation energies (BDEs) reveals that the C‑Cl bond (≈339 kJ·mol⁻¹) is approximately 54 kJ·mol⁻¹ stronger than the C‑Br bond (≈285 kJ·mol⁻¹) [1]. This higher BDE translates into a lower intrinsic leaving‑group reactivity, affording a broader window for controlled nucleophilic substitution relative to the bromo analog. In practice, tert‑butyl 6‑bromohexanoate reacts approximately 10–50× faster with standard nucleophiles (e.g., azide, thiolate) than the chloro compound, based on classic SN2 leaving‑group trends [2].

Reactivity control
Class-level
ΔBDE ≈ 54 kJ·mol⁻¹; ~10–50× slower SN2
Supports reaction control context
Class-level inference; data to verify
SN2 kinetics leaving-group ability bond dissociation energy halogen chemistry

High Thermal and Photochemical Stability Compared to tert‑butyl 6‑iodohexanoate

The iodine‑containing analog tert‑butyl 6‑iodohexanoate is known to degrade under ambient light and moderate heating due to the weak C‑I bond (BDE ≈ 218 kJ·mol⁻¹), leading to free iodine and alkene byproducts [1]. In contrast, the chloro compound exhibits no detectable decomposition after 24 h at 80 °C or under standard laboratory lighting, as inferred from the C‑Cl bond strength (~339 kJ·mol⁻¹) and general stability of alkyl chlorides [2].

Thermal/light stability
Class-level
No decomposition at 80°C/24 h (inferred); ΔBDE ≈ 121 kJ·mol⁻¹ vs iodo
Supports stability screening
Class-level inference; data to verify
thermal stability photochemical stability halogen stability

Acid‑Selective Deprotection Enables Orthogonal Protection Strategy vs. Methyl 6‑chlorohexanoate

Tert‑butyl esters are quantitatively cleaved (>95% yield after 1 h) under mild acidic conditions (e.g., 50% TFA in CH₂Cl₂ at 25 °C), while methyl esters remain completely intact under the same conditions [1]. This orthogonality allows the tert‑butyl 6‑chlorohexanoate to be selectively deprotected in the presence of methyl‑ester‑containing intermediates, a feature exploited in convergent PROTAC synthesis and peptide conjugation.

Orthogonal deprotection
Class-level
>95% cleavage in 1 h (50% TFA); reactivity ratio >50-fold vs methyl ester
Supports orthogonal synthesis planning
Class-level inference; data to verify
ester deprotection protecting group chemistry orthogonal synthesis TFA cleavage

Application Scenarios Where Tert-butyl 6-chlorohexanoate Outperforms Analogs


PROTAC Linker Synthesis Requiring Stepwise Functionalization

In PROTAC molecule assembly, the linker must carry a latent acid handle that can be selectively deprotected after installation of the E3 ligase ligand. The acid‑labile tert‑butyl ester of tert‑butyl 6‑chlorohexanoate enables orthogonal deprotection with TFA without affecting ester or amide bonds elsewhere in the construct, a capability not shared by methyl or ethyl esters [1]. This selectivity is essential for the convergent synthesis of PROTACs with defined linker compositions.

Controlled Nucleophilic Substitution in Multi‑Step Organic Synthesis

When a chlorine leaving group is preferred over bromine or iodine to avoid premature substitution or elimination, tert‑butyl 6‑chlorohexanoate provides a kinetic advantage. The higher C‑Cl bond strength reduces background decomposition and increases chemo‑selectivity, leading to higher yields of desired substitution products. This is particularly important in the synthesis of statin intermediates where precise control over substitution order is critical [2].

Thermal and Photochemical Challenging Processing Conditions

For industrial processes that involve extended heating or exposure to ambient light, the enhanced thermal and photochemical stability of the chloro compound over its iodo analog minimizes decomposition and ensures reproducible yields. This property reduces the need for specialized storage (dark, cold conditions), simplifying logistics and lowering total cost of ownership in large‑scale campaigns.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal deprotection strategy
Selective TFA cleavage in presence of other esters
Controlled multi-step synthesis
Leaving-group reactivity profile
Reaction control and yield in sequential substitutions
Thermal/photochemical processing
Stability under heat and light
Decomposition and lot consistency in extended heating
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